molecular formula C4H6BrN B1338764 2-Bromo-2-methylpropanenitrile CAS No. 41658-69-9

2-Bromo-2-methylpropanenitrile

Cat. No. B1338764
CAS RN: 41658-69-9
M. Wt: 148 g/mol
InChI Key: XDSDCTDECRVDTB-UHFFFAOYSA-N
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Description

2-Bromo-2-methylpropanenitrile is a chemical compound that is part of the alkanenitrile family, characterized by the presence of a cyano group (-C≡N) attached to an alkane chain. The compound also contains a bromine atom, which significantly influences its reactivity and physical properties.

Synthesis Analysis

The synthesis of related compounds, such as alkanenitriles, can be achieved through a one-pot synthesis from Baylis–Hillman bromides. This process involves the treatment with 1,4-diazabicyclo(2.2.2)octane (DABCO) followed by sodium borohydride in aqueous media, which includes tetrahydrofuran (THF) and water at room temperature, yielding high yields of the desired nitriles .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Bromo-2-methylpropanenitrile, such as 2-bromo-1-chloro-2-methylpropane, has been studied using electron diffraction. These molecules exist in a mixture of gauche and anti forms, with specific geometrical parameters such as bond lengths and torsional angles . Although the exact parameters for 2-Bromo-2-methylpropanenitrile are not provided, it can be inferred that its structure may also exhibit conformational isomerism.

Chemical Reactions Analysis

The reactivity of brominated compounds can be complex. For instance, 2-bromo-2-nitropropane, a related compound, undergoes photodissociation to produce intermediates that are crucial in understanding the decomposition mechanisms of energetic materials with nitro substituents. This compound has multiple dissociation pathways, including C-Br bond fission and HBr elimination . Such insights into the reactivity of brominated compounds can shed light on the potential reactions of 2-Bromo-2-methylpropanenitrile.

Physical and Chemical Properties Analysis

The physical properties of closely related compounds, such as 2-Bromo-1,1,1-trichloro-2-methylpropane, have been characterized. This compound forms a plastic crystal with a density of 1.97 g/cc at 25°C and exhibits a phase transition at about -62°C. The crystal structure is body-centered cubic with disordered orientation of molecules . These properties are indicative of the behavior that 2-Bromo-2-methylpropanenitrile might exhibit, such as phase transitions and crystal structure.

Scientific Research Applications

Synthesis of PI3K/mTOR Inhibitors

2-Bromo-2-methylpropanenitrile plays a significant role as an intermediate in the synthesis of PI3K/mTOR inhibitors. A study by Lei et al. (2015) detailed the optimization of the synthetic methods for creating derivatives of NVP-BEZ235, a notable compound in this category.

Physical Properties and Crystal Structure

The physical properties and crystal structure of compounds closely related to 2-Bromo-2-methylpropanenitrile have been studied extensively. For instance, Koide et al. (1966) examined the properties of 2-Bromo-1,1,1-trichloro-2-methylpropane, discovering its plastic crystal structure and phase transition characteristics at specific temperatures (Koide et al., 1966).

Catalytic Dehydrohalogenation

A study by Lycourghiotis et al. (1975) investigated the dehydrobromination of 1-bromo-2-methylpropane on alumina modified with alkali-metal chlorides. They found that 2-methylpropene was the main product, formed both directly from 1-bromo-2-methylpropane and through isomerization of the latter to 2-bromo-2-methylpropane (Lycourghiotis et al., 1975).

Energetic Materials Decomposition

Research by Booth et al. (2013) focused on understanding the decomposition mechanism of energetic materials with geminal dinitro groups. They used 2-bromo-2-nitropropane photodissociation to generate key intermediates, shedding light on various unimolecular dissociation channels (Booth et al., 2013).

Solution Enthalpies Studies

The enthalpies of solution of 2-bromo-2-methylpropane in various solvents have been a subject of research. For example, Albuquerque et al. (1998) measured the solution enthalpies of this compound in mono- and dialcohols at 298.15 K, providing insights into its solvation characteristics (Albuquerque et al., 1998).

Kinetics of SN1 Reactions

The kinetics of SN1 hydrolysis reactions involving 2-bromo-2-methylpropane have been explored. Wang et al. (2013) measured the rate of this reaction in various conditions, contributing to a better understanding of the critical factors influencing the reaction's dynamics (Wang et al., 2013).

Molecular Structures and Conformational Compositions

Studies on the molecular structures and conformational compositions of compounds related to 2-Bromo-2-methylpropanenitrile, like the research by Shen (1984), provide detailed insights into the physical chemistry aspects of these molecules (Shen, 1984).

Safety And Hazards

2-Bromo-2-methylpropanenitrile is considered hazardous. It is highly flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-bromo-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN/c1-4(2,5)3-6/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSDCTDECRVDTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40517869
Record name 2-Bromo-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-2-methylpropanenitrile

CAS RN

41658-69-9
Record name 2-Bromo-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-2-methylpropanenitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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